Ethyl 2-[(4-chlorophenyl)carbamoyl]-3-phenylpropanoate
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Overview
Description
“Ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It is a derivative of benzyl compounds, which are often used in organic chemistry as intermediate compounds in the synthesis of many different types of substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Mechanism of Action
Safety and Hazards
The safety and hazards associated with “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate” would depend on its physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .
Future Directions
Given the limited information available on “ethyl 2-benzyl-3-[(4-chlorophenyl)amino]-3-oxopropanoate”, future research could focus on elucidating its synthesis process, understanding its reactivity, and exploring its potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior under different conditions .
Properties
IUPAC Name |
ethyl 2-benzyl-3-(4-chloroanilino)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-23-18(22)16(12-13-6-4-3-5-7-13)17(21)20-15-10-8-14(19)9-11-15/h3-11,16H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYNVLDMZUUGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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